Bienvenue dans la boutique en ligne BenchChem!

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Orthogonal protecting group strategy Sequential deprotection Multi-step pharmaceutical synthesis

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate (molecular formula C₁₇H₂₄N₂O₅, MW 336.38) is a chiral, orthogonally protected cis-3-amino-4-hydroxypyrrolidine derivative. The compound features two distinct carbamate protecting groups: a benzyloxycarbonyl (Cbz) group at the pyrrolidine N-1 position and a tert-butoxycarbonyl (Boc) group on the exocyclic 3-amino substituent, alongside a free 4-hydroxyl group.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B8192034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m1/s1
InChIKeyCMXBVXJSFDXHTE-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block with Orthogonal Cbz/Boc Protection


Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate (molecular formula C₁₇H₂₄N₂O₅, MW 336.38) is a chiral, orthogonally protected cis-3-amino-4-hydroxypyrrolidine derivative [1]. The compound features two distinct carbamate protecting groups: a benzyloxycarbonyl (Cbz) group at the pyrrolidine N-1 position and a tert-butoxycarbonyl (Boc) group on the exocyclic 3-amino substituent, alongside a free 4-hydroxyl group. This specific arrangement of orthogonal protecting groups on a stereodefined (3R,4S) scaffold distinguishes it from other protected 3-amino-4-hydroxypyrrolidine intermediates and enables its use as a versatile chiral building block in multi-step pharmaceutical syntheses, particularly for quinolone antibacterials and neuronal nitric oxide synthase (nNOS) inhibitors [2][3].

Why Generic Substitution Fails for Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate


Substituting this compound with closely related pyrrolidine intermediates is not straightforward because three structural features must simultaneously match for downstream synthetic utility: (i) the cis (3R,4S) stereochemistry dictates the biological activity of final drug molecules, as demonstrated by the superior in vitro antibacterial activity of (3R,4S)-configured quinolone derivatives over their racemates [1]; (ii) the orthogonal Cbz/Boc protection architecture enables sequential deprotection under mutually exclusive conditions—Cbz via hydrogenolysis without affecting Boc, and Boc via mild acid (TFA) without disturbing Cbz—a capability absent in mono-protected or non-orthogonally protected analogs [2]; and (iii) the free 4-hydroxyl group serves as a derivatization handle that is absent in deoxygenated analogs such as 1-Cbz-3-Boc-amino pyrrolidine (CAS 185057-49-2), limiting their versatility as building blocks .

Quantitative Differentiation Evidence: Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate vs. Closest Analogs


Orthogonal Cbz/Boc Protection Enables Mutually Exclusive Deprotection Pathways vs. Mono-Protected Analogs

The target compound carries two carbamate protecting groups with fully orthogonal deprotection chemistry: the Boc group (on the 3-amino substituent) is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, room temperature), while the Cbz group (on the pyrrolidine N-1) is removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) [1]. In contrast, mono-protected analogs such as benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 535936-21-1) possess only N-1 Cbz protection with a free 3-amino group, and tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 1174020-29-1) possesses only N-1 Boc protection with a free 3-amino group—neither can support a sequential two-step deprotection workflow . The dual-protected architecture expands synthetic versatility by enabling the 3-amino and N-1 positions to be manipulated independently in any order.

Orthogonal protecting group strategy Sequential deprotection Multi-step pharmaceutical synthesis Pyrrolidine building blocks

Cis (3R,4S) Stereochemistry Required for Superior Antibacterial Activity in Quinolone Derivatives vs. Racemate or Trans Diastereomers

The (3R,4S) cis-configuration embedded in the target compound is the stereochemical prerequisite for the C-7 pyrrolidine substituent of quinolone antibacterials to achieve maximal potency. Literature SAR studies have demonstrated that (3R,4S)-3-methoxy-4-methylaminopyrrolidine—a downstream derivative accessible from the target compound—linked to a quinolone carboxylic acid exhibits superior in vitro antibacterial activity compared to the corresponding racemate [1]. The target compound's stereodefined (3R,4S) cis relationship between the protected 3-amino and the 4-hydroxyl groups ensures that all downstream intermediates retain the correct relative configuration, whereas the (3S,4S) enantiomer (CAS 708273-50-1) or the trans (3R,4R)/(3S,4S) diastereomers produce compounds with different or reduced biological activity [2].

Quinolone antibacterial Stereochemistry–activity relationship Pyrrolidine C-7 substituent Enantiomeric purity

Enzymatic Resolution of Orthogonally Protected 3-Amino-4-Hydroxypyrrolidines Achieves High Enantiomeric Excess (up to 92% ee)

The orthogonally protected trans-3-amino-4-hydroxypyrrolidine scaffold, which shares the same core as the target compound (differing only in cis vs. trans stereochemistry), can be resolved to high enantiomeric purity via lipase-catalyzed transesterification. The Tetrahedron 2013 study demonstrated that PSL-IM (immobilized lipase from Burkholderia cepacia) achieved up to 92% enantiomeric excess for the (3S,4S) enantiomer and the (3R,4R) enantiomer in TBME solvent [1]. In comparison, the non-orthogonally protected mono-Boc analog cis-(3R,4S)-1-Boc-3-amino-4-hydroxypyrrolidine (CAS 1174020-29-1) lacks the Cbz group and thus cannot leverage the same enzymatic resolution protocol, as the N-1 protecting group identity influences enantioselectivity during kinetic resolution . This establishes that the Cbz/Boc combination not only provides synthetic orthogonality but also supports stereochemical quality control during manufacture.

Enantiomeric purity Lipase-catalyzed resolution Chiral building block Enantioselective synthesis

Validated as Key Intermediate in Clinical-Stage Quinolone Drug (Voreloxin/Vosaroxin) vs. Non-Hydroxylated Analogs

The orthogonally protected trans-3-amino-4-hydroxypyrrolidine scaffold is a documented precursor to the optically active pyrrolidine subunit of Voreloxin (Vosaroxin, AG-7352), a first-in-class anticancer quinolone derivative that has completed Phase II/III clinical trials in acute myeloid leukemia and platinum-resistant ovarian cancer [1]. The target compound's (3R,4S) cis configuration and the presence of the 4-hydroxyl group are structurally congruent with this validated synthetic pathway. By contrast, non-hydroxylated analogs such as 1-Cbz-3-Boc-amino pyrrolidine (CAS 185057-49-2) lack the 4-OH handle required for downstream O-alkylation or O-protection steps, and thus cannot serve as direct precursors to the 4-methoxy or 4-methylamino substituents required in the final drug substance [2].

Voreloxin Vosaroxin Anticancer quinolone Topoisomerase II inhibitor Clinical-stage intermediate

Supplier-Specified Purity of ≥97–98% for the (3S,4S) Enantiomer vs. ≥95% for Unprotected Amino Analog

Commercial suppliers report purity specifications of NLT 98% (Capot Chemical) and 97.0% (Chemsrc) for the (3S,4S) enantiomer benzyl (3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS 708273-50-1), which is the enantiomeric counterpart to the target (3R,4S) compound [1]. In comparison, the unprotected amino analog benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 535936-21-1) is typically offered at 95% purity . The higher purity specification for the Boc-protected derivative reflects the additional purification achievable after Boc installation, and translates to fewer impurities—particularly amine-related byproducts—that could interfere with subsequent coupling reactions in drug synthesis.

Chemical purity Quality specification Procurement benchmark Enantiomeric purity

Cbz/Boc Orthogonal Pair Enables Chemoselective Modification Without Protecting Group Scrambling vs. Single-Protecting-Group Strategies

The strategic combination of Cbz (base-stable, cleavable by hydrogenolysis) and Boc (acid-labile, stable to hydrogenolysis) on the same pyrrolidine scaffold enables chemoselective deprotection without protecting group scrambling—a capability confirmed in the 2025 Levchenko et al. study on multigram pyrrolidine synthesis, which explicitly cites the strategic use of orthogonal Bn, Boc, and Cbz protecting groups to facilitate purification and enable selective modifications [1]. In contrast, analogs protected with a single type of carbamate at both positions (e.g., bis-Cbz or bis-Boc) cannot be selectively deprotected and require complete deprotection followed by re-protection, adding synthetic steps and reducing overall yield. The ω-transaminase study by Koszelewski et al. further demonstrated that 1-N-Cbz-protected 3-aminopyrrolidine could be resolved with >99% ee at 50% conversion, whereas 1-N-Boc-3-aminopiperidine yielded only 96% ee at 55% conversion, illustrating that the choice of N-protecting group directly impacts enantioselectivity in enzymatic transformations [2].

Chemoselective synthesis Protecting group orthogonality Multi-functional pyrrolidine Synthetic efficiency

Optimal Application Scenarios for Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate


Synthesis of Stereodefined Quinolone Antibacterials and Antitumor Naphthyridines

The (3R,4S) cis-configuration of this compound maps directly onto the stereochemical requirements for C-7 pyrrolidine substituents in quinolone antibacterials and naphthyridine antitumor agents. Starting from this building block, the 4-hydroxyl group can be converted to a 4-methoxy or 4-methylamino group, while sequential Boc and Cbz deprotection enables installation of the quinolone/naphthyridine core and the amino tail, respectively. Literature studies confirm that (3R,4S)-configured quinolone derivatives exhibit superior in vitro antibacterial activity versus their racemates, making enantiopure starting material essential [6]. The clinical-stage compound Voreloxin (Vosaroxin), a topoisomerase II inhibitor evaluated in Phase III trials for AML, is synthesized via a closely related orthogonally protected pyrrolidine intermediate [7].

Fragment-Based Assembly of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective nNOS inhibitors are typically assembled from three fragments: an aminopyridine head, a chiral pyrrolidine core, and a tail of varying length and polarity [6]. The orthogonal Cbz/Boc protection of the target compound is ideally suited for this convergent strategy: the Boc group can be removed first to install the aminopyridine fragment, while the Cbz group is removed later to attach the tail fragment—or vice versa, depending on the synthetic sequence. This flexibility is critical given that nNOS inhibitors with Ki values as low as 5 nM and >3800-fold selectivity over eNOS have been discovered using related pyrrolidine scaffolds [7], and the protecting group strategy directly impacts the feasibility of SAR exploration around the pyrrolidine core.

Multi-Gram Synthesis of Orthogonally Functionalized Pyrrolidine Libraries for Medicinal Chemistry

The 2025 Levchenko et al. study on multigram pyrrolidine synthesis explicitly validates the use of orthogonal Bn, Boc, and Cbz protecting groups for constructing saturated pyrrolidine-based bicyclic scaffolds under operationally simple, scalable conditions with good functional group tolerance [6]. The target compound, with its orthogonal Cbz/Boc pair and free 4-hydroxyl, serves as a versatile entry point for generating diverse pyrrolidine libraries via selective O-functionalization, N-deprotection, and subsequent diversification—all without protecting group scrambling. This is directly relevant to medicinal chemistry groups building pyrrolidine-focused compound collections for high-throughput screening.

Enantioselective Synthesis Requiring High Optical Purity via Enzymatic Kinetic Resolution

For applications demanding enantiomeric excess ≥90%, the orthogonally protected 3-amino-4-hydroxypyrrolidine scaffold can be resolved using commercially available immobilized lipases (CAL-B or PSL-IM) under mild conditions [6]. The presence of the bulky Boc group on the exocyclic nitrogen has been shown to improve enantioselectivity during enzymatic resolution by providing steric differentiation between enantiomers [7]. This enzymatic resolution approach is compatible with the orthogonal protecting groups and provides a scalable alternative to chiral chromatography or chiral pool synthesis from expensive starting materials.

Quote Request

Request a Quote for benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.